molecular formula C13H14N6O2 B2371331 N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1-methyl-1H-pyrrole-2-carboxamide CAS No. 2034414-71-4

N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1-methyl-1H-pyrrole-2-carboxamide

Cat. No. B2371331
CAS RN: 2034414-71-4
M. Wt: 286.295
InChI Key: RSCGAMDTMREOHW-UHFFFAOYSA-N
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Description

“N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1-methyl-1H-pyrrole-2-carboxamide” is a compound that belongs to the class of triazolo[4,3-a]pyrazine derivatives . These compounds are known for their antibacterial activity . The structure of this compound was characterized using various techniques such as melting point, 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis .


Synthesis Analysis

The synthesis of triazolo[4,3-a]pyrazine derivatives involves aromatic nucleophilic substitution . The starting material, 2,3-dichloropyrazine, is commercially available and the hydrazine group of the compound was substituted via a nucleophilic reaction using hydrazine hydrate .


Molecular Structure Analysis

The molecular structure of “N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1-methyl-1H-pyrrole-2-carboxamide” is characterized by the presence of a triazolo[4,3-a]pyrazine nucleus . This nucleus is a hybrid of two pharmaceutically active moieties, triazole and pyrazine .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of triazolo[4,3-a]pyrazine derivatives include aromatic nucleophilic substitution . The presence of a piperazine subunit or its isosteres enhances the antimicrobial activity of the fused triazoles ring systems .

Scientific Research Applications

Medicinal Chemistry

This compound is part of a focused small molecule library of 5,6,7,8-tetrahydro [1,2,4]triazolo- [4,3-a]pyrazines . It’s a building block in medicinal chemistry, with potential for further synthetic application . The methods provide quick and multigram access to the target derivatives starting from commercially available nonexpensive reagents .

Anti-Diabetes Type 2 Drug

Research in this direction has given rise to FDA-approved anti-diabetes type 2 drug sitagliptin phosphate, a dipeptidyl peptidase 4 (DPP-4) inhibitor .

Neurokinin-3 Receptor Antagonist

The compound has been used as a neurokinin-3 receptor antagonist, which could be a plausible therapeutic for sex hormone disorders .

Antitumor Effect

A 2-aminopyrimidine/triazolopiperazine hybrid molecule with this compound has shown potent antitumor effect .

Treatment for Inflammatory Conditions

The compound has been used in P2X7 antagonists as drug candidates for treatment of conditions accompanied by inflammation including rheumatoid arthritis, neuropathic and inflammatory pain .

RORγt Inverse Agonists

It exhibits activity as RORγt inverse agonists , which could have potential therapeutic applications.

PHD-1, JAK1, and JAK2 Inhibitors

The compound acts as PHD-1, JAK1, and JAK2 inhibitors , which could be utilized in the treatment of various diseases.

Treatment for Cardiovascular Disorders and Hyperproliferative Disorders

These compounds are utilized in the treatment of cardiovascular disorders and hyperproliferative disorders .

properties

IUPAC Name

N-[(8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]-1-methylpyrrole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N6O2/c1-18-6-3-4-9(18)12(20)15-8-10-16-17-11-13(21-2)14-5-7-19(10)11/h3-7H,8H2,1-2H3,(H,15,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSCGAMDTMREOHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(=O)NCC2=NN=C3N2C=CN=C3OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1-methyl-1H-pyrrole-2-carboxamide

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